POLY(((S)-1-(4-NITROPHENYL)-2-PYRROLIDI
Description
POLY(((S)-1-(4-NITROPHENYL)-2-PYRROLIDI) is a chiral polymer derived from a pyrrolidine backbone functionalized with a 4-nitrophenyl group. This polymer is characterized by its stereoregular structure, which arises from the (S)-configured chiral center in the pyrrolidine ring. The nitro group may also contribute to antimicrobial or redox-active behavior, though direct evidence for such properties remains unexplored in the provided sources.
Properties
CAS No. |
118338-59-3 |
|---|---|
Molecular Formula |
(C15H18N2O4)n |
Synonyms |
POLY(((S)-1-(4-NITROPHENYL)-2-PYRROLIDI& |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The 4-nitrophenyl group is a recurring motif in compounds with demonstrated biological and electronic activity. Below is a comparative analysis with structurally related compounds from the provided evidence:
2.1. 1,3,4-Thiadiazole Derivatives ()
These derivatives, synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide, share the 4-nitrophenyl moiety with POLY(((S)-1-(4-NITROPHENYL)-2-PYRROLIDI). Key differences and similarities include:
The antimicrobial efficacy of thiadiazoles suggests that the 4-nitrophenyl group may synergize with heterocyclic systems to disrupt microbial membranes or enzymes. However, this compound)’s polymeric nature could limit bioavailability compared to small-molecule analogues.
2.2. Benzimidazole Derivatives ()
Compounds like N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine exhibit herbicidal effects on wheat germination . While structurally distinct from the target polymer, the shared 4-nitrophenyl group highlights its role in bioactive interactions.
Nitroaromatic Polymers
Broadly, nitroaromatic polymers (e.g., polyaniline derivatives) are known for conductivity and corrosion resistance. This compound) diverges due to its chiral pyrrolidine framework, which could enable enantioselective interactions absent in non-chiral analogues.
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